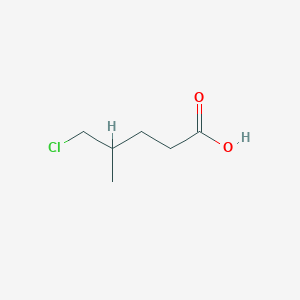
5-Chloro-4-methylpentanoic acid
Vue d'ensemble
Description
5-Chloro-4-methylpentanoic acid is a building block with the molecular formula C6H11ClO2 and a molecular weight of 150.6 . It is also known by its CAS number: 1934470-96-8 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-methylpentanoic acid can be represented by the canonical SMILES string: CC(CCC(=O)O)CCl . This indicates that the compound contains a carboxylic acid group (COOH) and a chlorine atom attached to the carbon chain .
Physical And Chemical Properties Analysis
5-Chloro-4-methylpentanoic acid has a molecular weight of 150.6 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources . Generally, these properties can be influenced by factors such as the presence of functional groups, molecular size, and the nature of the chemical bonds in the molecule .
Applications De Recherche Scientifique
1. Chemical Extraction and Separation
5-Chloro-4-methylpentanoic acid has been utilized in the field of chemical extraction and separation. Gawali and Shinde (1974) used a related compound, 4-methylpentan-2-ol, for the quantitative extraction of iron(III) from hydrochloric acid, demonstrating its potential in selective extraction processes (Gawali & Shinde, 1974).
2. Biochemical Research
In biochemical research, derivatives of 5-Chloro-4-methylpentanoic acid have been used to identify reactive groups in enzymes. Chalkley and Bloxham (1976) used 5-chloro-4-oxo[3,5-3H]pentanoic acid to study the reactivity of cysteine in rabbit muscle pyruvate kinase, contributing to our understanding of enzyme interactions and modifications (Chalkley & Bloxham, 1976).
3. Analytical Chemistry
Gracia-Moreno et al. (2015) developed a method to analyze derivatives of 4-methylpentanoic acid in wine and other alcoholic beverages. Their method, involving solid-phase extraction and gas chromatography, showcases the application of 5-Chloro-4-methylpentanoic acid in analytical chemistry for detecting and quantifying specific compounds in complex mixtures (Gracia-Moreno, Lopez, & Ferreira, 2015).
4. Synthesis of Organic Compounds
In the field of organic synthesis, 5-Chloro-4-methylpentanoic acid and its derivatives are valuable. Yuan (2006) synthesized 5-Amino-4-oxopentanoic acid hydrochloride, a compound related to 5-Chloro-4-methylpentanoic acid, demonstrating its utility in the synthesis of complex organic molecules (Yuan, 2006).
Propriétés
IUPAC Name |
5-chloro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYYVCGPHSLURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



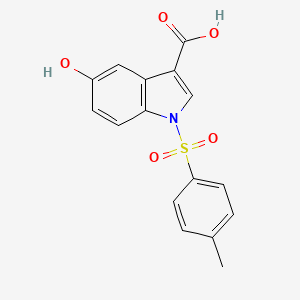
![Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate](/img/structure/B1473797.png)
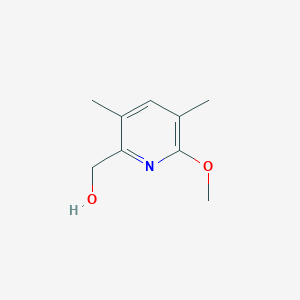
![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)
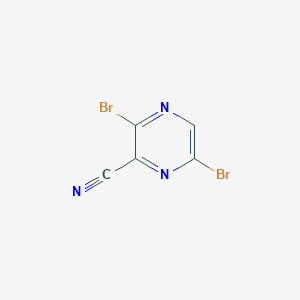
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)
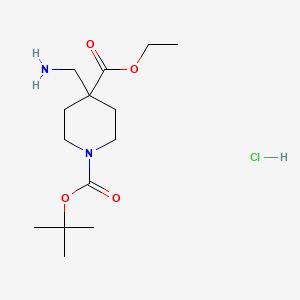
![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)
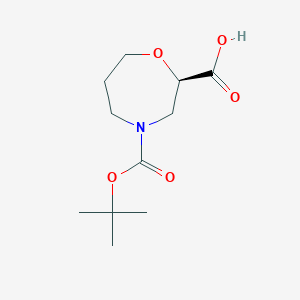
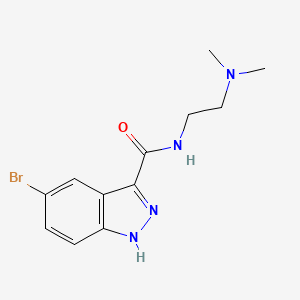
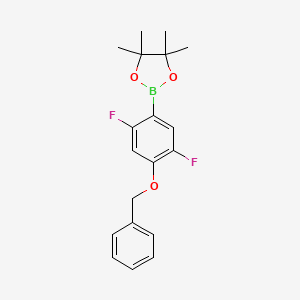
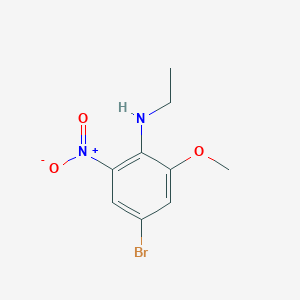
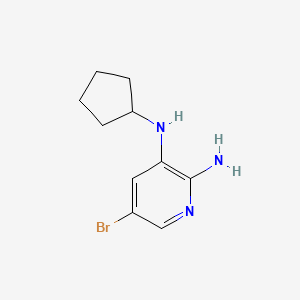
![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)